molecular formula C19H19N3O4S B2902738 2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476460-34-1

2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2902738
CAS No.: 476460-34-1
M. Wt: 385.44
InChI Key: ONIFRAQRVODEPA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole acetamide class, characterized by a central thiadiazole ring linked to substituted phenyl groups via acetamide and sulfur-containing moieties. The 3,4-dimethoxyphenyl group at the acetamide terminus and the 2-methoxyphenyl substituent on the thiadiazole ring contribute to its unique electronic and steric properties. Its synthesis likely follows established protocols for thiadiazole derivatives, involving cyclization of thiosemicarbazides or nucleophilic substitution reactions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-24-14-7-5-4-6-13(14)18-21-22-19(27-18)20-17(23)11-12-8-9-15(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFRAQRVODEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with methoxy-substituted phenyl acetic acid derivatives. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the thiadiazole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are compared based on substituents, physicochemical properties, and biological activities (Table 1). Key differences lie in the substitution patterns on the phenyl and thiadiazole rings, which influence potency and target specificity.

Table 1: Comparative Analysis of Structurally Related 1,3,4-Thiadiazole Acetamide Derivatives

Compound Name Substituents (Thiadiazole/ Acetamide) Biological Activity IC₅₀/EC₅₀/ Yield (%) Key Findings Reference
Target Compound :
2-(3,4-Dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Thiadiazole: 2-Methoxyphenyl
Acetamide: 3,4-Dimethoxyphenyl
Not explicitly reported (N/A) N/A Structural uniqueness may enhance binding to targets like ACE2 or parasitic enzymes.
Compound 5k :
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide
Thiadiazole: Methylthio
Acetamide: 2-Methoxyphenoxy
Antimicrobial (screened) Yield: 72%
Melting Point: 135–136°C
Moderate yield; methoxy groups may improve solubility.
Compound 14 :
N-(3,4-Dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide
Thiadiazole: 5-Nitrofuran
Acetamide: 3,4-Dimethoxyphenethyl
Leishmanicidal (promastigotes) IC₅₀: 19.1 μM High potency due to nitrofuran’s electron-withdrawing effects.
Compound 7d :
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide
Thiadiazole: Pyridinyl-methoxyphenyl
Acetamide: 2-Fluorophenoxy
Anticancer (Caco-2 cells) IC₅₀: 1.8 µM Fluorine substitution enhances cytotoxicity via improved membrane permeability.
Compound 524677-44-9 :
2-(4-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Thiadiazole: Methoxymethyl
Acetamide: 4-Chlorophenyl
Not reported Molecular Weight: 297.76 Chlorophenyl group may increase lipophilicity.

Key Observations :

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy in the target compound and 7d): Enhance solubility and interaction with polar enzyme pockets .
  • Electron-Withdrawing Groups (e.g., nitrofuran in Compound 14): Improve antiparasitic activity by stabilizing charge-transfer interactions .
  • Halogenation (e.g., fluorine in 7d, chlorine in 524677-44-9): Increases bioavailability and target affinity .

Compound 14’s leishmanicidal IC₅₀ (19.1 µM) sets a benchmark for antiparasitic activity; the target compound may exhibit similar or improved efficacy due to its bulkier substituents .

Synthetic Feasibility :

  • Yields for thiadiazole acetamides range from 68% to 88%, with melting points between 133–170°C. The target compound’s synthesis is expected to align with these trends .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a thiadiazole moiety linked to an acetamide group and substituted phenyl rings. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi.

Efficacy Against Bacteria and Fungi

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Showed effectiveness against Aspergillus niger and Candida albicans.

A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL against these pathogens, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays.

In Vitro Cytotoxicity Studies

The compound has shown promising results in cytotoxic assays against several cancer cell lines:

  • MCF-7 (breast adenocarcinoma) : Exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil.
  • HepG2 (human hepatocellular carcinoma) : Similarly, demonstrated potent activity.

The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticancer efficacy. For instance, the introduction of piperazine or piperidine rings has been associated with increased lipophilicity and improved bioactivity against cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The thiadiazole moiety may interfere with bacterial cell wall synthesis or disrupt fungal cell membranes.
  • In cancer cells, it may induce apoptosis through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in clinical settings:

  • Antimicrobial Study : A recent study evaluated the antibacterial activity of various thiadiazole derivatives, including our compound, showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies on MCF-7 cells revealed that the compound induced cell cycle arrest at the G0/G1 phase, suggesting a mechanism for its anticancer effects .

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